Cas no 380336-87-8 (2-4-(Benzyloxy)phenoxyacetohydrazide)

2-4-(Benzyloxy)phenoxyacetohydrazide 化学的及び物理的性質
名前と識別子
-
- (4-Benzyloxy-phenoxy)-acetic acid hydrazide
- SR-01000207906-1
- 2-(4-(Benzyloxy)phenoxy)acetohydrazide
- BS-32361
- SB86158
- Oprea1_075150
- FQA33687
- 380336-87-8
- AKOS000116165
- CS-0204886
- 998-651-7
- SR-01000207906
- EN300-03731
- 2-[4-(benzyloxy)phenoxy]acetohydrazide
- Z56820970
- 2-(4-phenylmethoxyphenoxy)acetohydrazide
- STK114330
- 2-4-(Benzyloxy)phenoxyacetohydrazide
-
- インチ: InChI=1S/C15H16N2O3/c16-17-15(18)11-20-14-8-6-13(7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)
- InChIKey: POMVMGQSRFORFW-UHFFFAOYSA-N
- SMILES: c1ccc(cc1)COc2ccc(cc2)OCC(=O)NN
計算された属性
- 精确分子量: 272.11609238Da
- 同位素质量: 272.11609238Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 73.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 142-144 °C
- Boiling Point: 521.9±35.0 °C at 760 mmHg
- フラッシュポイント: 269.4±25.9 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
2-4-(Benzyloxy)phenoxyacetohydrazide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-4-(Benzyloxy)phenoxyacetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B288978-500mg |
2-[4-(Benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 500mg |
$ 150.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275556-1g |
2-[4-(Benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 98% | 1g |
¥918.00 | 2024-05-16 | |
1PlusChem | 1P00I7XW-250mg |
2-[4-(Benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 98% | 250mg |
$95.00 | 2024-05-03 | |
Aaron | AR00I868-5g |
2-[4-(Benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 98% | 5g |
$295.00 | 2023-12-13 | |
Enamine | EN013-7150-1g |
2-[4-(benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 98% | 1g |
$60.0 | 2023-10-28 | |
Enamine | EN013-7150-10g |
2-[4-(benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 98% | 10g |
$367.0 | 2023-10-28 | |
1PlusChem | 1P00I7XW-50mg |
2-[4-(Benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 98% | 50mg |
$83.00 | 2024-05-03 | |
A2B Chem LLC | AI49300-5g |
2-[4-(Benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 98% | 5g |
$227.00 | 2024-04-20 | |
Enamine | EN013-7150-5g |
2-[4-(benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 98% | 5g |
$196.0 | 2023-10-28 | |
A2B Chem LLC | AI49300-50mg |
2-[4-(Benzyloxy)phenoxy]acetohydrazide |
380336-87-8 | 95% | 50mg |
$55.00 | 2023-12-30 |
2-4-(Benzyloxy)phenoxyacetohydrazide 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-4-(Benzyloxy)phenoxyacetohydrazideに関する追加情報
2-4-(Benzyloxy)Phenoxyacetohydrazide: A Comprehensive Overview
The compound with CAS No. 380336-87-8, commonly referred to as 2-4-(Benzyloxy)Phenoxyacetohydrazide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The name itself is a testament to its complex structure, combining elements of benzyl groups, phenoxy groups, and hydrazide functionalities. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, characterization, and potential uses in greater depth.
The benzyloxy group in the molecule plays a crucial role in stabilizing the structure and enhancing its reactivity. This group contributes to the molecule's ability to participate in various chemical reactions, making it a versatile building block for more complex compounds. The phenoxy moiety further adds to the molecule's aromatic character, which is essential for its stability and potential bioactivity. Recent studies have highlighted the importance of such aromatic systems in drug design, where they often serve as key structural elements for achieving desired pharmacokinetic properties.
The hydrazide functionality at the core of this compound is another critical feature. Hydrazides are known for their ability to form stable bonds with carbonyl groups, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. In recent research, hydrazides have been explored as potential candidates for developing new classes of antibiotics and antifungal agents. The integration of this functionality into the 2-4-(Benzyloxy)Phenoxyacetohydrazide structure opens up new avenues for exploring its bioactive properties.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of 2-4-(Benzyloxy)Phenoxyacetohydrazide with unprecedented accuracy. These studies have provided insights into the molecule's potential interactions with biological targets, such as enzymes and receptors. For instance, molecular docking simulations have revealed that the compound may exhibit binding affinity towards certain protein targets, suggesting its potential role in drug discovery.
In terms of synthesis, the preparation of 2-4-(Benzyloxy)Phenoxyacetohydrazide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency and yield of these reactions. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
The applications of this compound are not limited to pharmaceuticals; it also holds promise in agrochemicals and materials science. For example, derivatives of this compound have been investigated for their potential as herbicides or fungicides. Additionally, its unique structural features make it a candidate for developing advanced materials with tailored properties.
Recent collaborative efforts between academic institutions and industry partners have further accelerated research on 2-4-(Benzyloxy)Phenoxyacetohydrazide. These collaborations have led to the development of novel synthetic routes and innovative applications for this compound. Furthermore, ongoing clinical trials are exploring its efficacy as a therapeutic agent against various diseases, including infectious diseases and cancer.
In conclusion, 2-4-(Benzyloxy)Phenoxyacetohydrazide represents a compelling example of how modern chemical research can unlock the potential of complex molecules for diverse applications. With continued advancements in synthetic methods and computational modeling, this compound is poised to make significant contributions to fields ranging from medicine to agriculture.
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